N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine
Overview
Description
N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine is a chemical compound with the molecular formula C14H22N2O2. It is a derivative of benzene and contains functional groups such as cyclohexyl, methyl, and methylsulfonyl
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine typically involves multiple steps, starting with the nitration of benzene to produce nitrobenzene. This is followed by the reduction of nitrobenzene to aniline, which is then reacted with cyclohexyl chloride and methyl iodide to introduce the cyclohexyl and methyl groups, respectively
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or iron powder.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine is unique due to its specific combination of functional groups and molecular structure. Similar compounds include:
N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine
N1-Cyclohexyl-N1-methyl-4-(ethylsulfonyl)-1,3-benzenediamine
N1-Cyclohexyl-N1-methyl-4-(propylsulfonyl)-1,3-benzenediamine
Properties
IUPAC Name |
1-N-cyclohexyl-1-N-methyl-4-methylsulfonylbenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-16(11-6-4-3-5-7-11)12-8-9-14(13(15)10-12)19(2,17)18/h8-11H,3-7,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPWZOBXHYVJSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CC(=C(C=C2)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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